molecular formula C9H8BrFO B2430879 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol CAS No. 1429245-85-1

4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B2430879
CAS No.: 1429245-85-1
M. Wt: 231.064
InChI Key: NLVVNRITLSLCDP-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C9H8BrFO It is a derivative of indene, featuring bromine and fluorine substituents on the aromatic ring, and a hydroxyl group on the indane moiety

Scientific Research Applications

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the reduction of 4-bromo-7-fluoro-1-indanone. One common method includes the use of sodium borohydride in isopropyl alcohol under an argon atmosphere. The reaction mixture is stirred at room temperature for a couple of hours, followed by evaporation of the solvent to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be further reduced to remove the bromine or fluorine substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products Formed

    Oxidation: 4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one.

    Reduction: Various dehalogenated derivatives.

    Substitution: Compounds with new functional groups replacing the bromine or fluorine atoms.

Mechanism of Action

The mechanism of action of 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    4-Bromo-7-fluoroindene: Lacks the dihydro and hydroxyl functionalities.

    4-Bromo-7-fluoro-1-indanone: Precursor in the synthesis of 4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol.

Uniqueness

This compound is unique due to the combination of bromine and fluorine substituents along with a hydroxyl group on the indane framework. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8,12H,1,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVVNRITLSLCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C1O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Reaction under argon atmosphere: to a mixture of 1.69 g (43.7 mmol) of sodium borohydride in 120 ml isopropyl alcohol is added 20.0 g (87.3 mmol) of 4-bromo-7-fluoro-1-indanone portionwise. The reaction mixture is stirred at r.t. for 2 h. The solvent is evaporated. To the residue are added 100 g ice and 200 ml 1N aq. HCl. The mixture is extracted with EtOAc. The combined organic layers are washed with brine, dried and the solvent is evaporated. The residue is chromatographed on silica gel (PE/EtOAc=100/0→70/30) to give the title compound. Yield: 15.4 g; LC (method 4): tR=3.05 min; Mass spectrum (ESI+): m/z=213 [M+H—H2O]+.
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

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